Velufenacin

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Velufenacin involves the reaction of (3R)-1-methylpyrrolidin-3-yl methanol with (3’-chloro-4’-fluoro(1,1’-biphenyl)-2-yl) isocyanate. The reaction is typically carried out in an organic solvent such as dichloromethane under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, as monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography to obtain this compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and efficiency. The purification process may involve additional steps such as recrystallization and filtration to ensure the final product meets the required quality standards .

化学反応の分析

Types of Reactions

Velufenacin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of primary amines.

Substitution: Formation of substituted carbamates.

科学的研究の応用

Scientific Research Applications

Velufenacin has several applications across various fields of research:

- Pharmacology : As a muscarinic receptor antagonist, it is being studied for its therapeutic potential in treating OAB. Its selectivity may reduce common side effects associated with other antimuscarinic agents.

- Clinical Trials : this compound has undergone multiple phases of clinical trials to evaluate its safety and efficacy in patients with OAB. A phase 2 trial demonstrated significant reductions in urinary frequency and urgency compared to placebo .

- Pharmacokinetics : Research has shown that food intake can significantly affect the pharmacokinetics of this compound. A study indicated that the area under the concentration-time curve (AUC) and maximum plasma concentration (C_max) increased when taken with food, suggesting that dietary considerations may be important for optimal dosing .

- Comparative Studies : this compound has been compared with other antimuscarinic medications like solifenacin. In clinical trials, it showed comparable efficacy with potentially fewer side effects, making it a promising candidate for OAB treatment .

Clinical Trial Results

A recent phase 2 study involving 306 patients evaluated the efficacy and safety of this compound at doses of 2.5 mg and 5 mg over 12 weeks. Key findings include:

- Reduction in Urinary Frequency : The 5 mg dose resulted in a statistically significant decrease in 24-hour urinary frequency compared to placebo (P=0.0413) after 12 weeks.

- Urgency Episodes : Both doses significantly reduced the number of urgency episodes at various time points during the study.

- Adverse Drug Reactions : The incidence of adverse drug reactions was low, with no serious adverse events reported across treatment groups .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is well-tolerated and shows a modest increase in absorption when taken with food. The study highlighted that:

- The C_max values increased significantly under fed conditions (2.3-fold for 2.5 mg and 2.0-fold for 5 mg doses).

- The time to reach C_max remained consistent regardless of food intake, averaging around 4.5 to 5 hours .

Comparative Analysis with Other Antimuscarinics

| Feature | This compound (DA-8010) | Solifenacin | Oxybutynin |

|---|---|---|---|

| Mechanism | M3 Receptor Antagonist | M3 Receptor Antagonist | M3 Receptor Antagonist |

| Efficacy in OAB | Significant reduction in frequency and urgency | Comparable efficacy | Effective but higher side effects |

| Side Effects | Low incidence | Moderate incidence | High incidence |

| Phase of Development | Phase III | Approved | Approved |

作用機序

The mechanism of action of Velufenacin involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets involved in its mechanism of action are still under investigation, but it is believed to exert its effects through the modulation of neurotransmitter systems and inhibition of specific enzymes .

類似化合物との比較

Velufenacin can be compared with other carbamate esters and biphenyl derivatives. Similar compounds include:

Carbaryl: Another carbamate ester used as an insecticide.

Biphenyl: A simple biphenyl compound used in organic synthesis.

Fenobam: A biphenyl derivative with anxiolytic properties.

This compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its combination of a carbamate ester and biphenyl moiety makes it a versatile compound with diverse applications .

生物活性

Velufenacin, also known as DA-8010, is an oral muscarinic receptor antagonist primarily developed for the treatment of overactive bladder (OAB). This compound exhibits a unique pharmacological profile with a significant affinity for the M3 muscarinic receptor subtype, which is crucial for bladder function. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

This compound selectively antagonizes muscarinic receptors, particularly M3 receptors, which are predominantly involved in bladder contraction. The compound demonstrates a 30-fold higher affinity for M3 receptors compared to M2 receptors and significantly lower affinity for other muscarinic subtypes. This selectivity is crucial as it minimizes side effects associated with broader muscarinic receptor antagonism, such as cognitive impairment and dry mouth .

Pharmacokinetics

The pharmacokinetic properties of this compound have been extensively studied. Key findings include:

- Bioavailability : this compound exhibits high oral bioavailability, which is essential for effective therapeutic outcomes.

- Absorption : Food intake has been shown to modestly increase the absorption of this compound, suggesting that it can be taken with meals to enhance its efficacy .

- Metabolism : The drug is primarily metabolized in the liver, with its pharmacologically active metabolites contributing to its therapeutic effects. The elimination half-life allows for once-daily dosing, enhancing patient compliance .

Clinical Efficacy

Clinical trials have demonstrated the efficacy of this compound in reducing urinary incontinence episodes in patients with OAB. In a multicenter study comparing this compound to placebo and other antimuscarinic agents:

- Reduction in Incontinence : Patients receiving this compound experienced a statistically significant reduction in daily urinary incontinence episodes compared to those on placebo.

- Quality of Life Improvements : Participants reported enhanced quality of life metrics following treatment with this compound, indicating its effectiveness beyond mere symptom relief .

Table 1: Summary of Clinical Trial Findings

| Study Reference | Treatment Group | Reduction in Incontinence Episodes | Quality of Life Improvement |

|---|---|---|---|

| This compound | -3.2 episodes/day | Significant improvement | |

| Placebo | -1.0 episodes/day | Minimal improvement |

Safety Profile

The safety profile of this compound has been evaluated in various studies. Common adverse effects reported include:

- Dry mouth : A frequent side effect associated with antimuscarinic agents.

- Constipation : Another common anticholinergic effect.

- Cognitive Effects : Unlike some other antimuscarinic agents, this compound has shown a lower incidence of cognitive side effects due to its selectivity for M3 receptors .

Case Studies

Several case studies have illustrated the practical applications of this compound in clinical settings:

- Case Study 1 : A 65-year-old female patient with severe OAB symptoms was treated with this compound. After 12 weeks, she reported a reduction from 10 to 2 incontinence episodes per day and significant improvement in her quality of life.

- Case Study 2 : A male patient aged 70 with comorbidities (diabetes and hypertension) was administered this compound. He tolerated the medication well, experiencing only mild dry mouth without any cognitive impairment.

特性

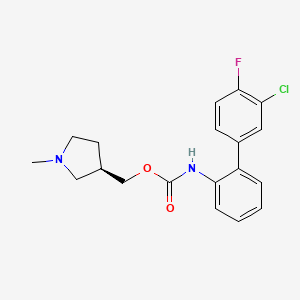

IUPAC Name |

[(3R)-1-methylpyrrolidin-3-yl]methyl N-[2-(3-chloro-4-fluorophenyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClFN2O2/c1-23-9-8-13(11-23)12-25-19(24)22-18-5-3-2-4-15(18)14-6-7-17(21)16(20)10-14/h2-7,10,13H,8-9,11-12H2,1H3,(H,22,24)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYBGVVSJNMTWCI-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)COC(=O)NC2=CC=CC=C2C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)COC(=O)NC2=CC=CC=C2C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClFN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1648737-78-3 | |

| Record name | Velufenacin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1648737783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | VELUFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WV3E0S3IQB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。